Dolasetron-d5 is a deuterated analogue of dolasetron, an antinauseant and antiemetic agent primarily used to prevent nausea and vomiting associated with moderately emetogenic cancer chemotherapy and postoperative settings. Dolasetron is classified as a selective serotonin 5-HT3 receptor antagonist, which means it specifically inhibits the action of serotonin at these receptors, thereby mitigating the vomiting reflex triggered by various stimuli, including chemotherapy. The compound is known for its high specificity and low affinity for other serotonin receptors, making it a targeted therapeutic option in clinical settings .
Dolasetron was first described in patent EP 0266730, which details its preparation and analogues. The compound is commercially available under the brand name Anzemet . Its empirical formula is C19H20N2O3, and it is often used in its mesylate form, dolasetron mesylate hydrate, which has a molecular weight of approximately 438.50 g/mol .
Dolasetron-d5 belongs to the class of organic compounds known as indolecarboxylic acids and derivatives. This classification indicates that it contains an indole structure linked to a carboxylic acid group. As a small molecule drug, it falls under various pharmacological categories, including antiemetics and central nervous system agents .
The synthesis of dolasetron-d5 involves several key methods and technical details:
Dolasetron-d5 has a complex molecular structure characterized by its indole framework:
Dolasetron-d5 can undergo various chemical reactions typical for organic compounds:
The mechanism of action of dolasetron-d5 revolves around its role as a selective serotonin 5-HT3 receptor antagonist:
The pH of injectable formulations typically ranges from 3.2 to 3.8, ensuring compatibility with intravenous administration protocols .
Dolasetron-d5 has significant scientific uses primarily in pharmacological research:
Stable isotope-labeled compounds—particularly deuterated analogs where hydrogen atoms (1H) are replaced by deuterium (2H or D)—have revolutionized pharmacological research by enabling precise tracking of drug molecules in vivo without altering their biochemical properties. This isotopic substitution creates a mass difference detectable by mass spectrometry while maintaining nearly identical steric and electronic characteristics to the parent compound. The applications in drug development are multifaceted:
Table 1: Research Applications of Deuterated Pharmaceutical Compounds
Application Domain | Mechanistic Insight | Technical Advantage |
---|---|---|
Metabolic Pathway Tracing | Reveals site-specific biotransformation steps | Enables detection of low-abundance metabolites |
Mass Spectrometry Quantitation | Serves as co-eluting internal standards | Eliminates matrix effects; improves accuracy |
Enzyme Reaction Mechanisms | Measures deuterium incorporation rates at reaction sites | Probes rate-limiting steps in metabolism |
Drug-Drug Interaction Studies | Tracks metabolite origin in polypharmacy | Distinguishes parent drug vs. inhibitory metabolites |
The synthesis of deuterated pharmaceuticals requires specialized techniques such as catalytic H/D exchange or deuterium incorporation during total synthesis. For Dolasetron-d5, deuteration targets the aromatic ring system of the indole moiety, ensuring minimal perturbation to receptor binding while providing sufficient mass shift (Δm/z = +5) for unambiguous detection [2] [6]. This strategic placement avoids positions susceptible to metabolic lability, ensuring the label remains intact during biological processing.
Dolasetron-d5—specifically deuterated at five positions on its indole carboxamide moiety—serves as an indispensable tracer for decoding the complex metabolism of the antiemetic drug dolasetron. The parent compound, dolasetron, is a selective 5-HT3 receptor antagonist rapidly converted in vivo to its major active metabolite hydrodolasetron (RD) via carbonyl reductase. Crucially, over 67% of the administered dose undergoes extensive hepatic metabolism and renal excretion, creating a landscape of metabolites requiring precise characterization [3] [5].
Metabolic Mapping Using Dolasetron-d5:
Human studies with radiolabeled dolasetron revealed that oral administration yields 17–54% of the dose as RD in urine, alongside hydroxylated metabolites (<9%) and conjugated species. When Dolasetron-d5 is co-administered as an internal standard, it enables the detection of trace metabolites otherwise obscured by endogenous compounds:
Table 2: Key Metabolic Pathways of Dolasetron Elucidated via Dolasetron-d5 Tracing
Metabolite | Enzyme System Involved | Detection Advantage with Dolasetron-d5 |
---|---|---|
Hydrodolasetron (RD) | Carbonyl reductase | Distinguishes RD from pre-reduction impurities |
RD-O-Glucuronide | UGT1A1/2B7 | Quantifies conjugate abundance in complex matrices |
7-Hydroxy RD | CYP2D6 | Probes polymorphic CYP2D6-dependent metabolism |
RD-N-Oxide | Flavin monooxygenase (FMO3) | Enables detection of trace oxidative metabolites |
Enzyme Interaction Studies:
Dolasetron-d5 facilitates precise assessment of drug-drug interactions. When co-incubated with CYP inhibitors (e.g., cimetidine) or inducers (e.g., rifampicin), deuterated RD allows researchers to:
The deuterium label’s stability—particularly at the indole ring—ensures reliable tracing through multi-step metabolic cascades. This is critical for identifying rate-determining steps in dolasetron metabolism, such as the reduction of the ketone group to form RD, which exhibits saturable kinetics in vivo [3].
Interactive Insight: Deuterium labeling reveals that dolasetron’s chiral inversion occurs after carbonyl reduction, with enantioselectivity driven by differential transport rather than metabolism—a finding only possible through chiral resolution of deuterated RD.
Table 3: Structural and Chemical Characteristics of Dolasetron-d5
Property | Dolasetron-d5 | Unlabeled Dolasetron |
---|---|---|
CAS Number | Not specified in sources | 115956-12-2 [1] |
Molecular Formula | C19H15D5N2O3 | C19H20N2O3 |
Molecular Weight | 329.40 g/mol [2] [6] | 324.38 g/mol |
Isotopic Purity | >95% (typical for research) | N/A |
Primary Research Use | Metabolic tracer; MS internal standard | Pharmacological agent |
Detection Signature in MS | m/z shift +5 in parent and metabolites | Baseline m/z |
Note: Dolasetron-d5 is strictly for research purposes and not for human therapeutic use [2] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8